molecular formula C7H4Br2O2 B14259624 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 444586-28-1

3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

Cat. No.: B14259624
CAS No.: 444586-28-1
M. Wt: 279.91 g/mol
InChI Key: FXCVHFUGYLOYFW-UHFFFAOYSA-N
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Description

3,4-Dibromo-8-oxabicyclo[321]octa-3,6-dien-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the oxabicyclo[321]octane family, which is characterized by a fused ring system containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one typically involves the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one. This process can be achieved through the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Less brominated or debrominated products.

    Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential applications. Its bicyclic structure also contributes to its distinct chemical and biological properties.

Properties

CAS No.

444586-28-1

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one

InChI

InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H

InChI Key

FXCVHFUGYLOYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=O)C(=C(C1O2)Br)Br

Origin of Product

United States

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